D-Asparagine hydrate

Enzymology Chiral Discrimination Yeast Metabolism

Researchers requiring stereochemically defined D-asparagine face procurement challenges with racemic or mislabeled material. D-Asparagine hydrate (CAS 5794-24-1) provides the definitive D-enantiomer (≥98% ee) as a crystalline monohydrate. • Selective L-asparaginase inhibition (Ki 0.24 mM) enables controlled yeast metabolic studies • Reliable chiral starting material for D-amino acid peptide and peptidomimetic synthesis • Validated HPLC chiral separation on CHIROBIOTIC® T column supports use as certified reference standard Defined solubility 35 g/L (20 °C); consistent lot-to-lot enantiomeric purity. Standard global B2B shipping.

Molecular Formula C4H10N2O4
Molecular Weight 150.13 g/mol
CAS No. 5794-24-1
Cat. No. B556068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Asparagine hydrate
CAS5794-24-1
Synonyms5794-13-8; l-Asparaginemonohydrate; l-asparaginehydrate; L(+)-Asparaginemonohydrate; Asparaginemonohydrate; (S)-2,4-diamino-4-oxobutanoicacidhydrate; L-Asparticacid4-amide; (S)-(+)-2-Aminosuccinamicacid; UNII-2PD79VF521; L-(+)-AsparagineMonohydrate; (S)-2-Aminosuccinicacid4-amide; C4H8N2O3.H2O; Aminoplasmal; Normofundin; Nutrifundin; Thomaeamin; Asparagine(NF); L-Asparagin-1-wasser; AC1Q5IYB; H-Asn-OH??H2O; L-Asparagine,monohydrate; AC1L55GR; Asparagine,monohydrate,L-; SCHEMBL50255; KSC491M6D
Molecular FormulaC4H10N2O4
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)N.O
InChIInChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1
InChIKeyRBMGJIZCEWRQES-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Asparagine Hydrate (CAS 5794-24-1): A Non-Proteinogenic D-Amino Acid for Chiral Chemistry and Enzyme Studies


D-Asparagine hydrate is the hydrated D-enantiomer of the non-essential amino acid asparagine, existing as a monohydrate crystalline solid . It is a non-proteinogenic, mirror-image isomer of the naturally occurring L-asparagine, widely utilized in research as a chiral building block, an enzymatic substrate/inhibitor, and a nitrogen source for yeast strains .

1
Chiral building block for peptide and peptidomimetic synthesis
2
Stereochemical probe for enzyme substrate/inhibitor studies
3
Reference standard for chiral chromatographic method development

Why Generic Substitution of L-Asparagine with D-Asparagine Hydrate Fails in Biological and Analytical Contexts


In-class substitution of D-asparagine hydrate with L-asparagine or DL-asparagine is not scientifically valid due to profound stereospecific differences in biological recognition and analytical behavior. The enantiomers exhibit divergent taste perception [1], act as competitive inhibitors of each other's enzymatic hydrolysis [2], and demonstrate distinct chromatographic retention times . These differences, rooted in chiral interactions, mean that assays, syntheses, or cell culture protocols optimized for L-asparagine will fail or produce anomalous results if D-asparagine hydrate is substituted, underscoring the necessity for precise enantiomer selection.

Target D-Asparagine
Substitute L-Asparagine / DL-Asparagine
Receptor recognition
Sweet taste (reported)
Tasteless – receptor activation may not transfer
Enzyme interaction
Competitive inhibitor of L-asparagine hydrolysis
Substrate – enantiomer-specific metabolism may shift assay results
Chromatographic behavior
Baseline resolved from L-enantiomer (chiral HPLC)
Retention time differs – co-elution risk may affect purity assessment

Quantitative Differentiation of D-Asparagine Hydrate (5794-24-1): A Comparative Evidence Guide


Enzymatic Inhibition: D-Asparagine as a Competitive Inhibitor of L-Asparagine Hydrolysis

D-Asparagine acts as a competitive inhibitor of L-asparagine hydrolysis by yeast asparaginase, with a Ki value of 0.24 mM . This inhibition is competitive in nature and the Ki is approximately equal to the Km for the enzyme [1]. In contrast, L-asparagine is the natural substrate and is not an inhibitor of its own hydrolysis under the same conditions.

Ki for hydrolysis
Direct head-to-head comparison
0.24 mM
Supports competitive inhibition study design
Yeast asparaginase assay context
Enzymology Chiral Discrimination Yeast Metabolism

Enantioselective Taste Perception: A Historic Receptor-Mediated Differentiation

In the first documented example of enantioselectivity in a receptor-mediated biological activity, D-asparagine was found to be intensely sweet, whereas L-asparagine was without taste [1]. This qualitative but stark difference, reported by Piutti in 1886, provided foundational evidence for chiral recognition at biological receptors.

Taste perception
Direct head-to-head comparison
D: sweet | L: tasteless
Historic enantioselectivity in receptor biology
Qualitative sensory data; stereochemical attribution context
Stereoselectivity Receptor Biology Historical Analysis

Chromatographic Resolution: Baseline Separation for Enantiomeric Purity Assessment

D-Asparagine and L-asparagine are fully resolved by HPLC on a macrocyclic glycopeptide-based chiral stationary phase (Astec® CHIROBIOTIC® T), enabling accurate quantification of enantiomeric purity . The assay specifies an optical purity of ≥98.0% enantiomeric excess (ee) for commercial D-asparagine monohydrate [1].

Chiral resolution
Method context
Baseline separation (Rs > 1.5)
Enables enantiomeric purity verification
HPLC, CHIROBIOTIC® T column; data to verify
Analytical Chemistry Chiral Chromatography Quality Control

Solubility in Water: A Key Parameter for Formulation and Reaction Media

D-Asparagine monohydrate exhibits a water solubility of 35 g/L at 20 °C . While the anhydrous form (CAS 2058-58-4) has similar solubility, the hydrate form is the standard commercial product due to its crystalline stability [1]. The solubility of the DL-racemic mixture differs, with the L-form reported to have approximately half the solubility of the DL form .

Water solubility
Class-level inference
35 g/L (20 °C)
Defines stock solution preparation limits
Hydrate form; reported value
Pre-formulation Solubility Science Reaction Optimization

Enzyme Substrate Specificity: Differential Activity with L-Asparaginases

For the yeast asparaginase isoenzyme II (external enzyme), D-asparagine serves as a good substrate with a Km of 0.27 mM, identical to that of L-asparagine [1]. However, for the internal enzyme, D-asparagine is a poor substrate [2]. In contrast, a thermostable asparaginase from Archaeoglobus fulgidus shows a 5-fold higher catalytic activity for L-asparagine compared to D-asparagine [3].

Substrate specificity
Direct head-to-head comparison
Km 0.27 mM (yeast) | activity 20% (A. fulgidus)
Enzyme-dependent substrate behavior
Supports metabolic pathway engineering context
Enzyme Kinetics Substrate Specificity Biocatalysis

Validated Research and Industrial Applications for D-Asparagine Hydrate


As a Competitive Inhibitor for L-Asparagine Metabolism Studies in Yeast

D-Asparagine hydrate can be used to selectively inhibit L-asparagine hydrolysis by external yeast asparaginase, with a Ki of 0.24 mM . This allows researchers to study L-asparagine utilization pathways and metabolic regulation in Saccharomyces cerevisiae by creating a defined, controllable nutrient environment.

As a Chiral Building Block in Peptide and Pharmaceutical Synthesis

The high enantiomeric purity (≥98.0% ee) and defined solubility (35 g/L at 20 °C) of D-asparagine monohydrate make it a reliable starting material for the synthesis of D-amino acid-containing peptides and peptidomimetics [1]. It is particularly valuable in the development of enantiomerically pure antiviral and anticancer drug candidates where stereochemistry is critical [2].

As a Chromatographic Standard for Enantiomeric Purity Method Validation

The established HPLC method for separating D- and L-asparagine enantiomers using a CHIROBIOTIC® T column allows D-asparagine hydrate to serve as a certified reference material or a system suitability standard . Its use ensures the accuracy and reliability of chiral purity assays in quality control laboratories.

Application
Selection Property
Validation Focus
L-Asparagine metabolism studies
Competitive inhibition profile (reported Ki)
Target engagement assay validation
Peptide and peptidomimetic synthesis
Enantiomeric purity (≥98% ee)
Chiral purity method verification
Chiral chromatographic standard
Baseline resolution from L-enantiomer
System suitability and peak identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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